2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class of heterocyclic molecules, characterized by a fused bicyclic core with a pyrazole ring and a pyrazine ring. The structure includes a 4-chlorophenyl substituent at position 2 of the pyrazolo-pyrazine system, a 4-oxo group, and an acetamide side chain at position 3. The acetamide moiety is further substituted with a (thiophen-2-yl)methyl group, introducing sulfur-containing aromaticity.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c20-14-5-3-13(4-6-14)16-10-17-19(26)23(7-8-24(17)22-16)12-18(25)21-11-15-2-1-9-27-15/h1-10H,11-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKFOYNQYWVNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the thienylmethyl group: This is usually done through a nucleophilic substitution reaction, where the thienylmethyl group is attached to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[1,5-a]pyrazine core and thiophene moiety are susceptible to oxidation under specific conditions:
Example :
Treatment with H₂O₂ in acetic acid yields the sulfoxide derivative, while prolonged exposure to KMnO₄ produces the sulfone. The pyrazine ring remains intact under mild conditions but degrades with stronger oxidants .
Reduction Reactions
The 4-oxo group and aromatic systems undergo reduction:
Example :
NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the thiophene or chlorophenyl groups. LiAlH₄ fully reduces the pyrazine ring, generating a dihydro intermediate .
Substitution Reactions
The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):
Example :
Bromination of the thiophene methyl group occurs regioselectively at the α-position, forming 5-bromo-thiophene-2-ylmethyl acetamide. NAS on the chlorophenyl group replaces Cl with OH under alkaline conditions .
Functionalization of the Acetamide Side Chain
The acetamide group undergoes hydrolysis and alkylation:
Example :
Acid hydrolysis cleaves the acetamide into 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl acetic acid and thiophen-2-ylmethanamine. Alkylation with methyl iodide produces a tertiary amide .
Cross-Coupling Reactions
The thiophene and chlorophenyl groups enable catalytic coupling:
| Reaction | Catalyst/Conditions | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 70–80% |
| Ullmann | CuI, phenanthroline, DMSO | N-Aryl acetamide | 55–65% |
Example :
Suzuki coupling with phenylboronic acid replaces the chlorophenyl group with a biphenyl moiety. Ullmann coupling forms N-aryl bonds at the acetamide nitrogen .
Stability and Degradation Pathways
The compound degrades under UV light or extreme pH:
| Condition | Primary Degradants | Mechanism |
|---|---|---|
| UV irradiation (254 nm) | Ring-opened quinazolinones | Photooxidation of pyrazine core |
| pH > 10 | Hydrolyzed acetamide fragments | Base-catalyzed amide cleavage |
Example :
Alkaline conditions (pH 12) cleave the acetamide bond within 24 hours, while UV exposure generates quinazolinone derivatives via [4+2] cycloreversion .
Comparative Reactivity Insights
A comparison with structurally similar compounds reveals:
Scientific Research Applications
Structure and Composition
- IUPAC Name : 2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide
- Molecular Formula : C19H15ClN4O2S
- Molecular Weight : 388.86 g/mol
The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of a thiophenyl group enhances its potential interactions with biological targets.
Physical Properties
The compound's solubility and stability can vary based on environmental conditions such as pH and temperature. These factors are crucial for its application in biological systems.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
-
Formation of the Pyrazolo[1,5-a]Pyrazine Core :
- This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
-
Substitution Reactions :
- The introduction of the 4-chlorophenyl group can be accomplished via electrophilic aromatic substitution.
- The thiophenyl group is attached through nucleophilic substitution mechanisms.
-
Final Acetamide Formation :
- The acetamide moiety is synthesized by reacting the intermediate compounds with acetic anhydride or acetyl chloride.
Reaction Conditions
Common reagents include:
- Oxidizing Agents : Potassium permanganate or hydrogen peroxide for oxidation reactions.
- Reducing Agents : Sodium borohydride or lithium aluminum hydride for reduction processes.
Medicinal Chemistry
Research indicates that this compound exhibits potential as a therapeutic agent due to its ability to interact with specific enzymes and receptors. It has been investigated for:
- Anticancer Properties : The compound's structure allows it to inhibit certain cancer cell lines by targeting key signaling pathways.
- Antimicrobial Activity : Preliminary studies show efficacy against various bacterial strains, suggesting potential as an antibiotic agent.
Biochemical Probes
The unique structure makes it suitable for use as a biochemical probe in research settings. It can help elucidate the mechanisms of action of various biological processes by interacting with target proteins.
Case Studies and Research Findings
Recent studies have highlighted the following findings related to the applications of this compound:
- Anticancer Activity :
- Antimicrobial Efficacy :
- Mechanistic Insights :
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrazine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The following compounds share the pyrazolo-pyrazine or related heterocyclic cores with modifications in substituents, influencing their physicochemical and biological properties:
Pharmacological and Physicochemical Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups :
The target compound’s 4-chlorophenyl group (electron-withdrawing) may enhance metabolic stability compared to the 3,4-dimethoxyphenyl group (electron-donating) in ’s analogue, which could increase susceptibility to oxidative metabolism . - Lipophilicity and Bioavailability: The butoxyphenyl and phenoxyphenyl substituents in ’s compound suggest higher logP values compared to the target compound, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
The compound 2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and thiophen-2-yl groups contributes to its pharmacological profile.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives and found that certain compounds showed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound could be effective in treating bacterial infections.
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. The pyrazolo[1,5-a]pyrazine core is believed to modulate enzyme activity, potentially inhibiting or altering biochemical pathways critical for microbial survival .
Research Findings
A detailed analysis of the biological activity of the compound can be summarized in the following table:
Case Studies
Several case studies have been conducted to evaluate the efficacy of compounds related to this structure:
- Antimicrobial Evaluation : A series of derivatives were tested against common pathogens, demonstrating significant bactericidal activity and inhibition of biofilm formation .
- Anticancer Studies : Various pyrazole derivatives were synthesized and tested for their anticancer properties. Notably, one derivative displayed significant growth inhibition in A549 lung cancer cells with an IC50 value of 26 µM , indicating potential for further development as an anticancer agent .
Q & A
Basic: What are the key steps in synthesizing this compound, and how are reaction conditions optimized for high yield?
The synthesis involves multi-step reactions, typically starting with the preparation of the pyrazolo[1,5-a]pyrazine core followed by functionalization with 4-chlorophenyl and thiophen-2-ylmethyl groups. Key steps include:
- Cyclocondensation : Formation of the pyrazolo-pyrazine scaffold using precursors like aminopyrazoles and α,β-unsaturated carbonyl compounds under reflux conditions .
- Acylation : Introduction of the acetamide moiety via nucleophilic substitution or coupling reactions, often requiring anhydrous solvents (e.g., DMF) and catalysts like DMAP .
- Optimization : Temperature control (60–100°C), pH adjustment, and catalyst selection (e.g., Pd catalysts for cross-coupling) are critical to minimize side reactions and improve purity (>95%) .
Basic: How is structural integrity confirmed post-synthesis?
Characterization employs:
- NMR Spectroscopy : / NMR to verify regiochemistry of the pyrazolo-pyrazine core and substituent positions (e.g., δ ~7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and detect isotopic patterns (e.g., Cl and S atoms) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced: How can researchers address low yields during the acylation step?
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent Optimization : Switch from polar aprotic (DMF) to less coordinating solvents (THF) to enhance nucleophilicity .
- Catalyst Screening : Test Pd(PPh) vs. CuI for cross-coupling efficiency .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve selectivity .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies may stem from assay variability or impurities. Solutions include:
- Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity .
- Structural Analog Testing : Compare activity of derivatives (e.g., replacing thiophene with furan) to identify pharmacophores .
Advanced: What methods ensure regioselectivity in pyrazolo-pyrazine core formation?
Regiochemical control is achieved via:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to steer cyclization .
- Computational Modeling : DFT calculations predict favorable transition states for ring closure .
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor one pathway .
Basic: What analytical techniques assess purity and stability?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<0.5%) .
- TGA/DSC : Thermal analysis identifies decomposition points (>200°C) to guide storage conditions .
Advanced: How can substituents be modified to enhance target binding affinity?
Structure-activity relationship (SAR) studies guide modifications:
- Halogen Substitutions : Replace 4-chlorophenyl with 4-fluorophenyl to modulate lipophilicity .
- Thiophene Optimization : Introduce methyl groups to the thiophene ring for π-stacking interactions .
- Docking Simulations : Use AutoDock Vina to predict binding poses with kinase targets (e.g., JAK2) .
Basic: What structural features influence solubility and bioavailability?
- LogP Analysis : The compound’s calculated LogP (~3.5) suggests moderate lipophilicity, requiring formulation aids (e.g., cyclodextrins) for aqueous solubility .
- Hydrogen Bonding : The acetamide and pyrazinone moieties enhance permeability via H-bond donor/acceptor interactions .
Advanced: How to resolve ambiguities in NMR spectra caused by tautomerism?
- 2D NMR (COSY, NOESY) : Distinguishes between keto-enol tautomers by correlating proton environments .
- Deuterium Exchange : Identify labile protons (e.g., NH) using DO .
Advanced: What strategies optimize catalytic systems for large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
